molecular formula C9H12N2O2 B12594286 2-Ethoxy-N-(2-pyridinyl)acetamide

2-Ethoxy-N-(2-pyridinyl)acetamide

Cat. No.: B12594286
M. Wt: 180.20 g/mol
InChI Key: XHARBTQXVHATSH-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2-pyridinyl)acetamide (CAS 600140-16-7) is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . It belongs to a class of substituted acetamides that are of significant interest in chemical research and development. Structurally, it features a pyridine ring, a common heterocycle in pharmaceuticals and agrochemicals, linked to an acetamide group with an ethoxy side chain . This molecular architecture makes it a valuable building block or intermediate in organic synthesis, particularly for constructing more complex molecules. Researchers utilize this compound and its analogs in various applications, including medicinal chemistry for the exploration of new therapeutic agents and in materials science . For instance, related acetamide compounds have been investigated for their potential to modulate biological targets, such as glucokinase, which is relevant for metabolic disease research . As a versatile scaffold, it allows for further chemical modifications to explore structure-activity relationships. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-ethoxy-N-pyridin-2-ylacetamide

InChI

InChI=1S/C9H12N2O2/c1-2-13-7-9(12)11-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3,(H,10,11,12)

InChI Key

XHARBTQXVHATSH-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=CC=CC=N1

Origin of Product

United States

Structure Activity Relationship Sar Studies of 2 Ethoxy N 2 Pyridinyl Acetamide Derivatives

Design Principles for Modulating Molecular Recognition

The design of derivatives of 2-Ethoxy-N-(2-pyridinyl)acetamide with tailored molecular recognition properties hinges on a detailed understanding of their interactions with biological targets. The core scaffold, consisting of an ethoxy group, an acetamide (B32628) linker, and a 2-pyridinyl moiety, presents multiple avenues for modification to enhance binding affinity and selectivity.

Key design principles involve the strategic modification of each component of the molecule. The 2-pyridinyl ring, for instance, can be substituted at various positions to probe the steric and electronic requirements of the binding pocket. The nitrogen atom in the pyridine (B92270) ring is a key hydrogen bond acceptor, and its position is critical for activity in many pyridine-containing compounds. nih.gov

The central acetamide linker plays a crucial role in orienting the aromatic rings and providing hydrogen bond donors and acceptors. Altering the length and rigidity of this linker can significantly impact the compound's conformational flexibility and, consequently, its ability to adopt the optimal binding pose.

The ethoxy group at the other end of the molecule can also be modified. Replacing the ethyl group with other alkyl or aryl substituents can explore additional hydrophobic interactions within the binding site. In related acetamide series, even minor structural changes to such groups have been shown to be critical for maintaining potency. mdpi.com

A common strategy in the design of acetamide derivatives is molecular hybridization, where structural features from different known active compounds are combined. nih.gov For instance, incorporating fragments known to bind to a specific target can guide the design of novel derivatives with improved molecular recognition. Computational methods such as molecular docking are invaluable in this process, allowing for the in-silico evaluation of designed compounds and the prediction of their binding modes. nih.gov

The following table illustrates how modifications to a related 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold affected its inhibitory activity on SLACK potassium channels, showcasing the impact of substitutions on the aromatic ring.

Compound Substitution on Aryl Ring IC50 (µM)
15None (removal of 2-fluoro)>10
163-fluoro6.3
174-fluoro7.9

Data sourced from a study on 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels. mdpi.com

Positional and Stereochemical Effects on Bioactivity Profiles

The spatial arrangement of functional groups in a molecule, dictated by positional isomerism and stereochemistry, can have a profound effect on its biological activity. For derivatives of this compound, the precise placement of substituents on the pyridinyl ring is a critical determinant of their bioactivity profile.

In studies of analogous compounds with heterocyclic rings, the position of nitrogen atoms and substituents has been shown to be crucial. For example, in a series of 4H-chromene derivatives, a 4'-pyridinyl analog was found to be significantly more potent than its 3'-pyridinyl and 2'-pyridinyl counterparts, highlighting the importance of the nitrogen's position for optimal interaction with the target. nih.gov This suggests that for this compound derivatives, moving the nitrogen to the 3- or 4-position of the pyridine ring would likely have a dramatic impact on activity.

Furthermore, the introduction of substituents at different positions on the pyridine ring can modulate activity. In a related series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, the position of a fluoro substituent on the eastern aryl ring led to variations in potency, with the 3-fluoro and 4-fluoro analogs showing only slight reductions in activity compared to the unsubstituted parent compound. mdpi.com

Stereochemistry, where molecules have the same chemical formula and connectivity but different three-dimensional arrangements of atoms, is another critical factor. If a chiral center is introduced into the this compound scaffold, for example by modifying the ethoxy group or the acetamide linker, the resulting enantiomers or diastereomers could exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another.

The following table demonstrates the impact of positional isomerism in a series of heterocyclic analogues of a 4H-chromene system.

Compound Pyridine Ring Isomer Relative Potency
8i2'-pyridinyl1x
8j3'-pyridinyl4x
8k4'-pyridinyl8x

Data derived from a study on 4H-chromene derivatives, illustrating the effect of nitrogen position in the pyridine ring on potency. nih.gov

Ligand Efficiency and Pharmacophore Mapping in Lead Generation

In the process of lead generation and optimization, several metrics and computational tools are employed to guide the selection and design of promising drug candidates. Ligand efficiency (LE) is a valuable metric that relates the binding affinity of a compound to its size, typically measured by the number of heavy (non-hydrogen) atoms. It is used to identify small, efficient fragments that can be elaborated into more potent leads.

Pharmacophore mapping is another powerful computational technique used in drug discovery. A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.gov

For derivatives of this compound, a pharmacophore model could be developed based on a set of known active compounds. This model would highlight the key features required for activity, such as the position of the pyridine nitrogen as a hydrogen bond acceptor, the amide group as a hydrogen bond donor/acceptor, and the hydrophobic character of the ethoxy and pyridinyl groups. nih.gov Such a model can then be used to virtually screen large compound libraries to identify new chemotypes that fit the pharmacophore and are therefore likely to be active.

The "fit value" is a score that indicates how well a compound maps to the pharmacophore model. A higher fit value suggests a better potential for biological activity. nih.gov The following table shows an example from a study on CXCR2 antagonists, where the fit value correlated with the observed antagonistic potency.

Compound Fit Value CXCR2 IC50 (nM)
2Low>1000
1e5.9804820

Data from a study on CXCR2 antagonists, illustrating the correlation between pharmacophore fit value and biological activity. nih.gov

By combining ligand efficiency calculations and pharmacophore modeling, researchers can prioritize the synthesis of derivatives of this compound that are most likely to have favorable binding properties and biological activity, thereby streamlining the lead generation process.

Molecular and Cellular Mechanistic Investigations of 2 Ethoxy N 2 Pyridinyl Acetamide

Biophysical Techniques for Binding Mode Characterization

There are no published studies employing techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to characterize the binding mode of 2-Ethoxy-N-(2-pyridinyl)acetamide to any biological target.

While research has been conducted on structurally analogous acetamide (B32628) derivatives, which have shown a range of biological activities including enzyme inhibition and receptor modulation, these findings cannot be scientifically extrapolated to this compound. Adherence to strict scientific accuracy and the specific focus on the requested compound prevent the inclusion of data from different molecules.

Until specific research is conducted and published on this compound, a detailed and evidence-based article on its molecular and cellular mechanisms cannot be produced.

Computational Chemistry and Molecular Modeling Applications in the Study of 2 Ethoxy N 2 Pyridinyl Acetamide

Ligand-Protein Docking Simulations for Interaction Prediction

Ligand-protein docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.gov This technique is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. nih.gov For 2-Ethoxy-N-(2-pyridinyl)acetamide, docking simulations can screen libraries of proteins to identify potential biological targets and predict the specific interactions that stabilize the ligand-protein complex.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding free energy. nih.gov These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. For instance, in studies of similar acetamide (B32628) derivatives, docking has been used to identify critical interactions with amino acid residues like ARG118, ASP151, and GLU119 in the active site of viral neuraminidase, a common drug target. semanticscholar.org Such analyses for this compound would guide the optimization of its structure to enhance binding potency and selectivity.

Table 1: Illustrative Docking Simulation Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes, based on typical outputs from docking simulations.

PropertyValueInteracting Residues (Hypothetical)Interaction Type
Binding Affinity (kcal/mol)-8.5LEU25, VAL33, ALA46Hydrophobic
Hydrogen Bonds2GLU91, LYS93H-Bond Donor/Acceptor
Electrostatic Interactions1ASP151Salt Bridge
Ligand RMSD (Å)1.2N/AN/A

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, which are represented by molecular descriptors. nih.gov QSAR is instrumental in predicting the activity of new or untested molecules, thereby prioritizing synthetic efforts and guiding lead optimization. nih.gov

To develop a QSAR model for this compound and its analogues, a dataset of compounds with known biological activities (e.g., IC50 values) would be required. researchgate.net Molecular descriptors encompassing electronic, steric, and hydrophobic properties would be calculated for each compound. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to build a mathematical model that links these descriptors to the observed activity. nih.gov For example, a 3D-QSAR study on 2-phenoxy-N-phenylacetamide derivatives successfully used molecular field analysis to create a model with high predictive capability, highlighting the importance of steric and electrostatic fields for inhibitory activity. nih.gov A similar approach for this compound could identify the key structural features that govern its biological function.

Table 2: Key Molecular Descriptors for QSAR Analysis of this compound Analogues Descriptor values are representative and used to illustrate the types of data in a QSAR study.

DescriptorDescriptionTypical Role in Activity
ClogPLogarithm of the partition coefficientMeasures lipophilicity, affecting membrane permeability.
Molecular Weight (MW)Mass of the moleculeInfluences size and fit within a binding pocket.
Hydrogen Bond Donors/AcceptorsCount of H-bond donor/acceptor atomsDetermines potential for specific interactions with target. nih.gov
Polar Surface Area (PSA)Surface sum over all polar atomsAffects transport properties and cell penetration.
EHOMO / ELUMOEnergy of Highest Occupied/Lowest Unoccupied Molecular OrbitalRelates to the molecule's electronic properties and reactivity. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. chemrxiv.org MD simulations are used to assess the stability of a predicted binding pose, explore conformational changes in the ligand and protein, and refine the understanding of the binding mechanism. nih.gov

For this compound, an MD simulation would typically start with the best-docked pose in complex with its target protein, solvated in a water box. Over a simulation period (often nanoseconds to microseconds), the trajectory of the complex is calculated. nih.gov Key metrics such as the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over time suggests a stable binding mode, whereas significant fluctuations might indicate an unstable interaction. nih.gov Studies on other N,N-disubstituted acetamides have used MD simulations to confirm the time-dependent stability of high-affinity binders with their target receptors, validating docking predictions. mdpi.com

Table 3: Illustrative RMSD Data from a Molecular Dynamics Simulation This table presents hypothetical RMSD values over time to illustrate the analysis of binding stability.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Interpretation
00.00.0Initial docked pose.
101.11.5System is equilibrating.
251.31.6Ligand has found a stable position.
501.41.5Complex remains stable.
751.31.7Minor fluctuations, overall stability maintained.
1001.41.6The binding pose is confirmed as stable.

In Silico Prediction of Molecular Interactions and Target Identification

In silico prediction encompasses a broad range of computational methods aimed at identifying potential biological targets for a compound and characterizing its molecular interactions. This is particularly valuable in the early stages of drug discovery when the mechanism of action of a new compound like this compound is unknown.

One powerful technique is reverse docking, where the compound is docked against a large database of known protein structures to identify which proteins are most likely to bind it. This can generate hypotheses about the compound's biological function and potential therapeutic applications or off-target effects. Furthermore, in silico methods are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. semanticscholar.org Predicting these pharmacokinetic and toxicological profiles early in the discovery process helps to identify candidates with favorable drug-like properties and avoid costly failures in later stages. Computational studies on novel acetamide derivatives have successfully used these approaches to evaluate drug-likeness and predict potential targets, setting a course for further experimental validation. semanticscholar.orgresearchgate.net

Table 4: Overview of an In Silico Workflow for this compound

StepComputational MethodObjective
1. Ligand Preparation3D Structure Generation & Energy MinimizationPrepare a low-energy, realistic conformation of the molecule.
2. Target IdentificationReverse DockingScreen a library of proteins to identify potential biological targets.
3. Interaction AnalysisLigand-Protein DockingPredict the binding mode and affinity for high-scoring targets.
4. Stability AssessmentMolecular Dynamics (MD) SimulationEvaluate the stability of the predicted ligand-protein complex over time.
5. Activity PredictionQSAR Modeling (if analogue data is available)Predict biological activity based on molecular structure.
6. Drug-Likeness PredictionADMET PredictionEvaluate pharmacokinetic and toxicity profiles.

Bioactivity Profiling in Preclinical Research Models for 2 Ethoxy N 2 Pyridinyl Acetamide and Its Analogs

Development and Implementation of In Vitro Assays

The preclinical evaluation of 2-Ethoxy-N-(2-pyridinyl)acetamide and its analogs necessitates a range of in vitro assays to determine their biological activity. These assays are foundational for understanding the potential pharmacological effects of these compounds. The development of these assays often begins with the synthesis of a library of related compounds, allowing for structure-activity relationship (SAR) studies.

A common starting point for assessing the bioactivity of novel compounds is through cell-based phenotypic screens. For instance, libraries of synthetic small molecules can be screened for their ability to promote specific cellular responses, such as neurite outgrowth in neuronal cell lines. In one such screen, a library of 170,000 compounds was tested for its ability to promote neurite outgrowth in P19 cells, leading to the identification of a sulfonamidoacetamide scaffold as a potent inducer of this effect.

Once initial "hit" compounds are identified, more specific assays are employed to elucidate their mechanism of action and pharmacological profile. For enzymatic targets, assays are developed to measure the direct inhibition of the purified enzyme. For example, the inhibitory activity of compounds against enzymes like Lysine-Specific Demethylase 1 (LSD1) can be quantified.

For compounds with potential antimicrobial or anticancer effects, standardized micro-broth dilution and MTT assays are routinely used. The antimicrobial activity of novel pyridine (B92270) derivatives has been evaluated using these methods against various bacterial and fungal strains. Similarly, the antiproliferative and cytotoxic effects of new compounds on cancer cell lines are determined using the MTT assay, which measures cell viability. These assays provide crucial data on the potency and spectrum of activity of the synthesized compounds.

Evaluation in Cellular Model Systems

Studies in Mammalian Cell Lines (e.g., antiproliferative effects, specific cellular responses)

The evaluation of this compound analogs in mammalian cell lines has revealed significant antiproliferative and cytotoxic effects against various human cancer cell lines. For instance, a series of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one moieties were synthesized and tested against a panel of human cancer cell lines, including nasopharyngeal (NPC-TW01), lung carcinoma (H661), hepatoma (Hep3B), renal carcinoma (A498), and gastric cancer (MKN45). nih.gov One of the most active compounds, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, demonstrated potent activity against the NPC-TW01 cell line with an IC₅₀ value of 0.6 μM. nih.gov Further investigation into its mechanism of action revealed that it inhibited the proliferation of NPC-TW01 cells by causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov

Similarly, new pyridine-based compounds have been investigated for their cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cells. acs.org Certain analogs demonstrated promising IC₅₀ values, with one compound exhibiting an IC₅₀ of 0.5 μM against MCF-7 cells and 5.27 μM against HepG2 cells. acs.org In another study, N-aryl-azasesamin analogs were evaluated for their antitumor activity against HepG2 cells, with two compounds showing moderate activity with IC₅₀ values of 6.49 μM and 4.73 μM. mdpi.comresearchgate.net

The cytotoxic effects of acetamide (B32628) derivatives are not limited to cancer cells. The general cytotoxicity of some compounds is often assessed using normal cell lines, such as Chinese Hamster Ovary (CHO) cells, to determine a selectivity index. nih.gov For example, while some 2-pyrazolylpyrimidinones showed potent antitubercular activity, they also exhibited cytotoxicity against CHO cells, highlighting the importance of evaluating both efficacy and toxicity in mammalian cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Acetamide Analogs in Mammalian Cell Lines

CompoundCell LineActivity (IC₅₀)Reference
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideNPC-TW01 (Nasopharyngeal Carcinoma)0.6 μM nih.gov
Pyridine-based compound 12MCF-7 (Breast Cancer)0.5 μM acs.org
Pyridine-based compound 12HepG2 (Liver Cancer)5.27 μM acs.org
N-aryl-azasesamin 21cHepG2 (Liver Cancer)6.49 μM mdpi.comresearchgate.net
N-aryl-azasesamin 21kHepG2 (Liver Cancer)4.73 μM mdpi.comresearchgate.net

Investigation in Microbial and Pathogen Model Systems (e.g., antitubercular, antimicrobial, antiviral)

Analogs of this compound have been extensively investigated for their activity against various microbial and pathogenic organisms, demonstrating a broad spectrum of potential therapeutic applications.

Antitubercular Activity: A significant body of research has focused on the development of acetamide derivatives as potent antitubercular agents. A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides were designed and synthesized, with many exhibiting excellent in vitro inhibitory activity against both drug-sensitive (H37Rv) and drug-resistant clinical isolates of Mycobacterium tuberculosis (MTB), with minimum inhibitory concentration (MIC) values in the low nanomolar range. nih.gov Similarly, a library of 2-pyrazolylpyrimidinones was screened against MTB, identifying a cluster of pan-active compounds that were bactericidal against replicating MTB and retained potency against clinical isolates. nih.gov

Antimicrobial and Antifungal Activity: The antimicrobial properties of pyridine and acetamide derivatives have been widely reported. A series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives were synthesized and showed moderate to high antibacterial activity against strains of Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com In another study, novel 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives were synthesized and screened for their activity against plant fungi and bacteria, with some compounds exhibiting excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo). researchgate.net The addition of a chloro atom to the acetamide structure has been shown to improve antimicrobial activity. mdpi.com For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was found to have bactericidal activity against Klebsiella pneumoniae. mdpi.com However, some N-aryl-azasesamin analogs showed no inhibitory activity against the fungi C. albicans and C. neoformans. mdpi.comresearchgate.net

Antiviral Activity: The potential of pyridine-containing compounds as antiviral agents has also been explored. Pyridine-pyrazole-sulfonate analogs have been developed and assessed for their effectiveness against the Hepatitis B virus (HBV). mdpi.com Additionally, certain pyrazolo[1,5-a]pyridine hybrids have been identified as potent antiviral agents against the herpes virus. mdpi.com

Table 2: Antimicrobial and Antitubercular Activity of Selected Acetamide Analogs

Compound ClassTarget OrganismKey FindingsReference
N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (H37Rv and clinical isolates)Low nanomolar MIC values nih.gov
2-PyrazolylpyrimidinonesMycobacterium tuberculosisBactericidal against replicating and clinical isolates nih.gov
2-amino-N-(p-Chlorophenyl) acetamide derivativesA. baumannii, P. aeruginosa, S. aureusModerate to high antibacterial activity irejournals.com
2-substituted phenoxy-N-(thiazol-2-yl)acetamide derivativesXanthomonas oryzae pv. oryzae (Xoo)EC₅₀ values superior to commercial agent researchgate.net
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniaeBactericidal activity mdpi.com
Pyridine-pyrazole-sulfonate analogsHepatitis B Virus (HBV)Inhibitory action with high selectivity index mdpi.com
Pyrazolo[1,5-a]pyridine hybridsHerpes VirusPotent antiviral activity mdpi.com

Selectivity Profiling in In Vitro Systems

Selectivity is a critical aspect of drug development, as it relates to the ability of a compound to interact with its intended target with minimal off-target effects. For this compound and its analogs, selectivity profiling is performed in various in vitro systems to assess their specificity.

In the context of anticancer drug discovery, selectivity is often evaluated by comparing the cytotoxic effects of a compound on cancer cell lines versus normal, non-cancerous cell lines. For example, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide demonstrated very specific cytotoxicity against human nasopharyngeal carcinoma (NPC-TW01) cell lines, with no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM. nih.gov Similarly, sesquiterpene lactones isolated from Ambrosia artemisiifolia were evaluated for their antiproliferative effects on human colonic adenocarcinoma cell lines and a human embryonal lung fibroblast cell line, allowing for the calculation of their selectivity towards the normal cell line. nih.gov

For compounds targeting specific enzymes or receptors, selectivity is assessed by testing their activity against a panel of related proteins. For instance, N-substituted-acetamide derivatives identified as potent P2Y₁₄R antagonists were evaluated for their selectivity against other P2Y receptor subtypes. nih.gov

In the realm of antimicrobial research, selectivity is determined by comparing the compound's activity against the target pathogen versus mammalian cells. The selectivity index (SI) is a quantitative measure of this, often calculated as the ratio of the cytotoxic concentration (CC₅₀) in a mammalian cell line to the minimum inhibitory concentration (MIC) against the microbe. For example, some 2-pyrazolylpyrimidinones with potent antitubercular activity were found to have a low SI when tested against a CHO cell line, indicating potential toxicity issues. nih.gov

Pharmacological Characterization in Relevant Preclinical Models (focusing on mechanistic insights, not therapeutic efficacy)

The pharmacological characterization of this compound and its analogs in relevant preclinical models aims to provide insights into their mechanism of action. This involves a variety of in vitro and cell-based assays designed to probe the molecular pathways affected by these compounds.

For compounds with antiproliferative activity, mechanistic studies often involve analyzing their effects on the cell cycle. As previously mentioned, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to induce an accumulation of nasopharyngeal carcinoma cells in the S phase of the cell cycle. nih.gov In another example, a pyridine-based compound that showed potent cytotoxicity against MCF-7 breast cancer cells was found to be a potent inhibitor of PIM-1 kinase, suggesting a potential mechanism for its anticancer effects. acs.org

For compounds targeting specific receptors, such as the P2Y₁₄R antagonists, mechanistic studies involve evaluating their ability to inhibit downstream signaling pathways. A potent N-substituted-acetamide antagonist was shown to inhibit the inflammatory response induced by monosodium urate (MSU) by decreasing the release of inflammatory factors and inhibiting cell pyroptosis through the NLRP3/GSDMD signaling pathway. nih.gov

In the context of antitubercular agents, understanding the mode of action is crucial, especially for compounds with novel mechanisms. The biology triage of pan-active 2-pyrazolylpyrimidinones using various tool strains of M. tuberculosis suggested a novel mechanism of action. nih.gov

For compounds that promote neuronal growth, mechanistic studies can involve identifying the signaling pathways involved. A sulfonamidoacetamide derivative that was found to promote neurite outgrowth in cultured primary neurons was further investigated in an animal model of optic nerve injury, where it was shown to induce the growth of GAP-43 positive axons, confirming its axon regeneration activity in vivo. acs.org

Future Research Directions and Translational Perspectives for N Pyridinyl Acetamide Compound Classes

Development of 2-Ethoxy-N-(2-pyridinyl)acetamide as Chemical Probes for Biological Research

The development of selective chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. The N-(pyridinyl)acetamide structure, exemplified by this compound, offers a promising starting point for creating such tools. The adaptability of the pyridinylacetamide scaffold allows for the incorporation of various functional groups, including photoreactive moieties and reporter tags like fluorophores or biotin. This enables the designed probes to covalently label their target proteins upon photoactivation, facilitating their identification and characterization.

A pertinent example, while not directly involving this compound, is the development of N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide as a precursor for a positron emission tomography (PET) imaging agent. nucmedcor.com This highlights the potential of the broader pyridinylacetamide class in creating in vivo imaging tools to visualize and quantify the distribution and engagement of specific biological targets in living organisms. Future efforts could focus on synthesizing derivatives of this compound that are optimized for high-affinity and specific binding to a protein of interest, thereby creating powerful reagents for target validation and biomarker discovery.

Integration of Omics Data for Systems-Level Understanding of Compound Effects

To fully comprehend the biological impact of N-(pyridinyl)acetamide derivatives, a systems-level approach integrating various "omics" technologies is essential. Transcriptomics (RNA-seq), proteomics, and metabolomics can provide an unbiased and comprehensive view of the cellular perturbations induced by a compound like this compound. This multi-omics strategy allows for the identification of not only the primary target but also off-target effects and downstream signaling cascades.

For instance, a systems biology approach was employed for a related picolinamide (B142947) derivative, termed "WNTinib," to elucidate its mechanism of action, which involves the downregulation of oncogenic Wnt signaling. This comprehensive analysis was instrumental in understanding its anti-tumor effects. A similar strategy applied to this compound could uncover novel mechanisms and potential therapeutic applications by mapping the compound-induced changes across the cellular landscape. This data-rich approach can also aid in predicting potential toxicities and identifying patient populations that are most likely to respond to treatment, paving the way for personalized medicine.

Innovative Scaffold Derivatization for Enhanced Research Utility and Specificity

The N-(pyridinyl)acetamide core is amenable to extensive chemical modification, offering a platform for generating diverse libraries of analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by computational modeling and empirical screening, can drive the rational design of new derivatives.

Research on related N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives has demonstrated that modifications to the scaffold can yield compounds with significant cytotoxic activity against cancer cell lines. mdpi.com Similarly, the synthesis of various phenoxy acetamide (B32628) derivatives has led to the discovery of compounds with anti-inflammatory, analgesic, antimicrobial, and anti-HIV activities. nih.govnih.gov These examples underscore the therapeutic potential that can be unlocked through innovative derivatization of the core acetamide structure. Future work on this compound could explore a wide range of substitutions on both the pyridine (B92270) and acetamide moieties to enhance its utility as a research tool and its potential as a therapeutic lead.

Compound ClassDemonstrated Biological Activities
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamidesCytotoxicity against cancer cells mdpi.com
2-(Pyridin-3-yloxy)acetamide (B2556959) derivativesAnti-HIV activity nih.gov
Phenoxy acetamide derivativesAnti-inflammatory, analgesic, antimicrobial nih.gov
2-amino(and 2-aminomethyl)-2-heterocyclic-thioacetamidesInhibition of gastric acid secretion

Exploration of Novel Target Classes for N-(Pyridinyl)acetamide Derivatives

The chemical versatility of the N-(pyridinyl)acetamide scaffold suggests that it could interact with a wide range of biological targets beyond those already identified. Pyridine derivatives, in general, are known to engage with a diverse array of enzymes and receptors, highlighting the potential for discovering novel applications for this compound class. researchgate.netsciencepublishinggroup.com

For example, different classes of acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. nih.gov Furthermore, some N-phenylacetamide derivatives have shown analgesic properties. nih.gov These findings suggest that libraries of N-(pyridinyl)acetamide compounds, including derivatives of this compound, should be screened against a broad panel of biological targets to uncover new therapeutic opportunities. High-throughput screening campaigns, coupled with target identification technologies, could reveal unexpected activities and expand the therapeutic potential of this promising class of molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.